

20(R)-Notoginsenoside R2 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: 20(R)-Notoginsenoside R2

Cat. No.: B149817

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Technical Support Center: 20(R)-Notoginsenoside R2

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, handling, and experimental use of **20(R)-Notoginsenoside R2**.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving **20(R)-Notoginsenoside R2**?

A1: The recommended solvent for dissolving **20(R)-Notoginsenoside R2** is Dimethyl sulfoxide (DMSO).[1][2][3] It is also reported to be soluble in pyridine, methanol, and ethanol[1][3].

Q2: What is the maximum solubility of **20(R)-Notoginsenoside R2** in DMSO?

A2: There are varying reports on the maximum solubility of **20(R)-Notoginsenoside R2** in DMSO. One supplier indicates a solubility of up to 100 mg/mL (129.70 mM) with the use of ultrasound, while another reports a solubility of 25 mg/mL (32.43 mM), also recommending sonication.[4][5] This variability may be due to factors such as the purity of the compound, the specific batch, and the preparation method.

Q3: How should I prepare a stock solution of **20(R)-Notoginsenoside R2**?

A3: To prepare a stock solution, dissolve **20(R)-Notoginsenoside R2** in high-quality, anhydrous DMSO. To aid dissolution, you can warm the solution to 37°C and use an ultrasonic bath.[2] For a 10 mM stock solution, you would dissolve 7.71 mg of the compound in 1 mL of DMSO.

Q4: How should I store the **20(R)-Notoginsenoside R2** stock solution?

A4: Store the DMSO stock solution in tightly sealed aliquots at -20°C for short-term storage (up to two weeks) or at -80°C for long-term storage (up to 6 months).[4] Avoid repeated freeze-thaw cycles.

Q5: Can I use other solvents to dissolve **20(R)-Notoginsenoside R2**?

A5: Yes, **20(R)-Notoginsenoside R2** is also reported to be soluble in pyridine, methanol, and ethanol.[1][3] Additionally, it is soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[6] However, quantitative solubility data for these solvents are not readily available. It is recommended to perform small-scale solubility tests before preparing larger volumes.

Troubleshooting Guide

Issue: The compound is not dissolving completely in DMSO.

- **Solution 1: Increase Sonication Time:** Continue to sonicate the solution in an ultrasonic bath. This provides mechanical agitation to help break down any clumps and facilitate dissolution.
- **Solution 2: Gentle Warming:** Warm the solution to 37°C.[2] A slight increase in temperature can significantly improve solubility. Avoid excessive heat, which could potentially degrade the compound.
- **Solution 3: Use Fresh, Anhydrous DMSO:** DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of many organic compounds. Always use newly opened, high-purity, anhydrous DMSO for the best results.[4]
- **Solution 4: Check Compound Purity:** Impurities in the compound can affect its solubility. If possible, verify the purity of your **20(R)-Notoginsenoside R2** sample.

Issue: Precipitation occurs when adding the DMSO stock solution to an aqueous buffer or cell culture medium.

- **Solution 1: Lower the Final Concentration:** The most common reason for precipitation is that the final concentration of the compound in the aqueous solution exceeds its solubility limit. Try using a lower final concentration.
- **Solution 2: Increase the Percentage of Co-solvent (if applicable):** For in vivo studies, co-solvents like PEG300 or Tween-80 are often used.^[4] If your experimental protocol allows, a slight increase in the co-solvent percentage might help keep the compound in solution. However, be mindful of potential solvent toxicity in your experimental system.
- **Solution 3: Prepare a More Dilute Stock Solution:** Preparing a less concentrated initial stock solution in DMSO can sometimes help when further diluting into an aqueous medium.
- **Solution 4: Add the Stock Solution Slowly While Vortexing:** Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing. This can help to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.

Solubility Data

Solvent	Reported Solubility	Molar Concentration (at Max Solubility)	Notes
DMSO	25 mg/mL[5] - 100 mg/mL[4]	32.43 mM - 129.70 mM	Sonication and gentle warming are recommended to achieve higher concentrations. Use of fresh, anhydrous DMSO is crucial.[2][4]
Ethanol	Soluble	Not specified	Quantitative data not available.
Methanol	Soluble	Not specified	Quantitative data not available.
Pyridine	Soluble	Not specified	Quantitative data not available.
Chloroform	Soluble	Not specified	Quantitative data not available.[6]
Dichloromethane	Soluble	Not specified	Quantitative data not available.[6]
Ethyl Acetate	Soluble	Not specified	Quantitative data not available.[6]
Acetone	Soluble	Not specified	Quantitative data not available.[6]

Molecular Weight of **20(R)-Notoginsenoside R2**: 770.99 g/mol [7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

- **Weighing the Compound:** Accurately weigh out 7.71 mg of **20(R)-Notoginsenoside R2** powder.
- **Adding Solvent:** Add 1 mL of high-purity, anhydrous DMSO to the vial containing the compound.
- **Dissolution:** Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 15-30 minutes. Gentle warming to 37°C can also be applied.
- **Storage:** Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments

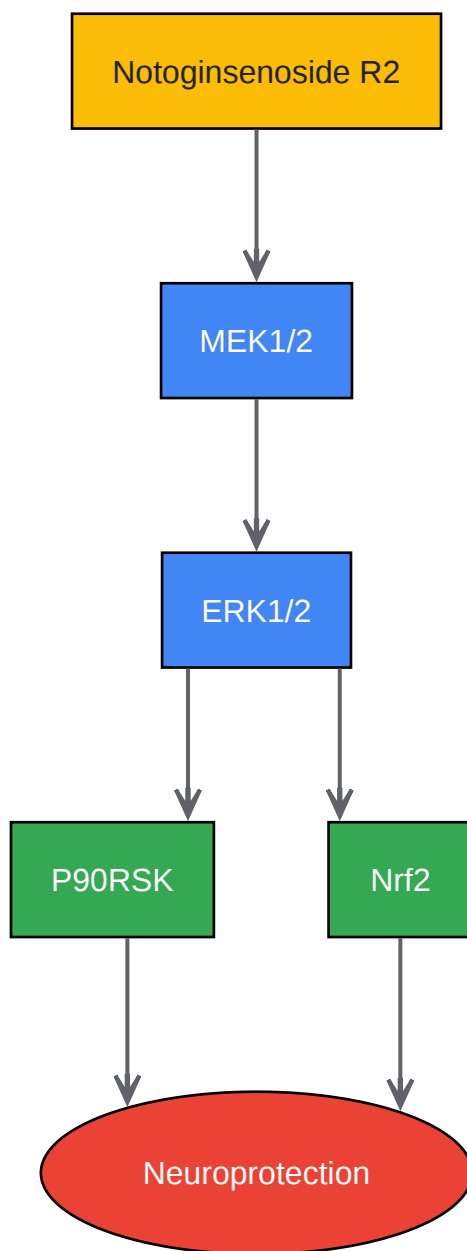
- **Thaw Stock Solution:** Thaw a vial of the 10 mM **20(R)-Notoginsenoside R2** stock solution at room temperature.
- **Dilution:** Directly before use, dilute the stock solution into your cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
- **Mixing:** Mix the working solution thoroughly by gentle pipetting or inverting the tube before adding it to your cells.
- **Important Consideration:** The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Ensure you have a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Signaling Pathways and Experimental Workflows

Neuroprotective Signaling Pathway of Notoginsenoside R2

Notoginsenoside R2 has been shown to exert neuroprotective effects by activating the MEK1/2-ERK1/2 signaling pathway, which in turn leads to the activation of P90RSK and the

transcription factor Nrf2.[5] This pathway is crucial for protecting neuronal cells from oxidative stress and apoptosis.

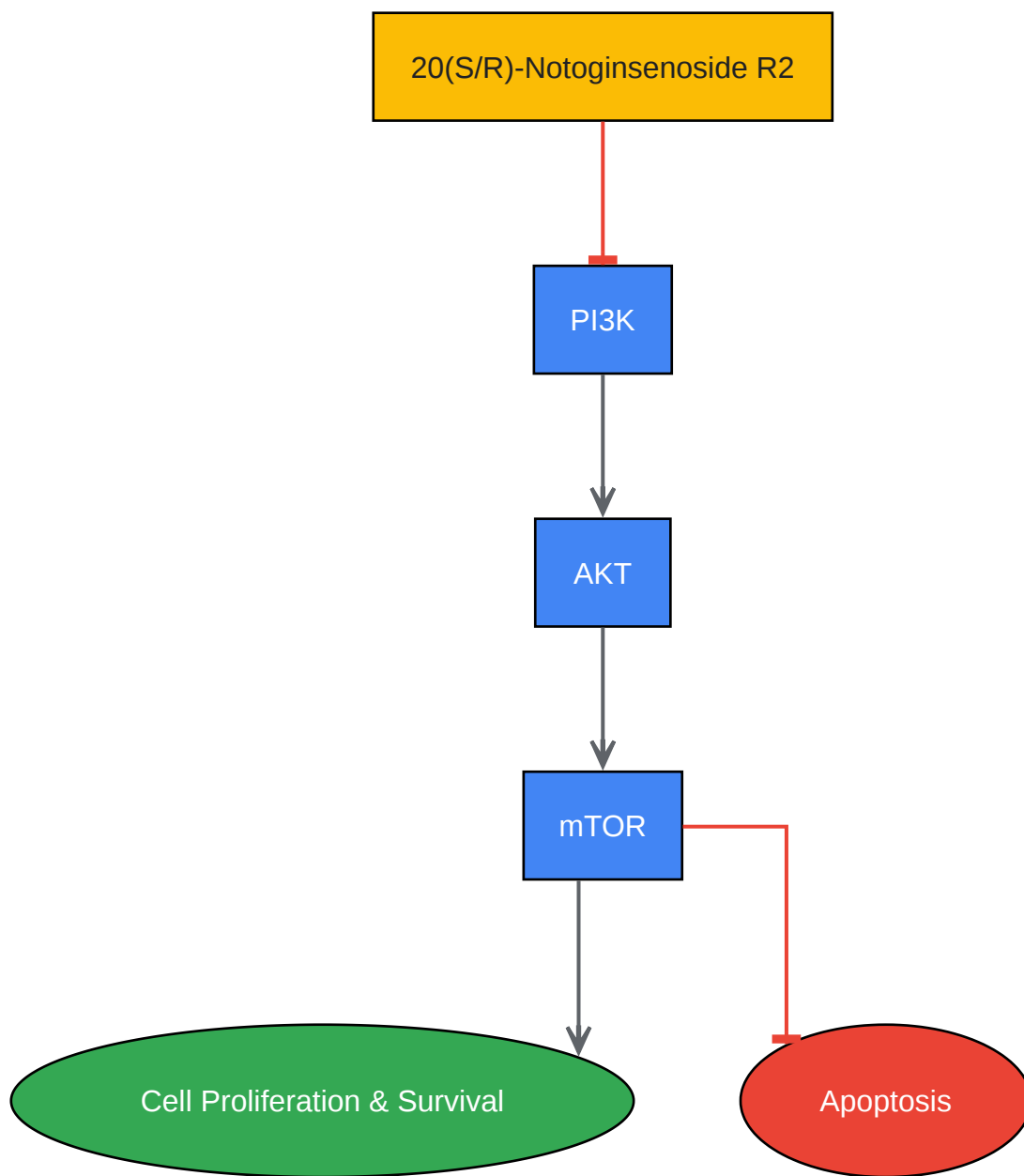


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Caption: Neuroprotective signaling cascade of Notoginsenoside R2.

Anti-Cancer Signaling Pathway of Notoginsenoside R2

In the context of cancer, a mixture of 20(S/R)-Notoginsenoside R2 has been found to promote apoptosis in H22 hepatoma cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[8] This pathway is a key regulator of cell growth, proliferation, and survival.

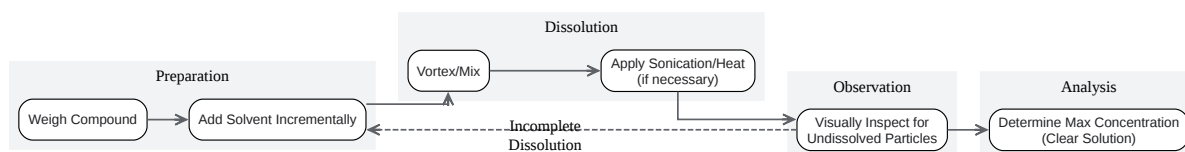


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Caption: Inhibition of the PI3K/AKT/mTOR pathway by Notoginsenoside R2.

Experimental Workflow for Assessing Solubility

The following workflow outlines the general steps for determining the solubility of **20(R)-Notoginsenoside R2** in a new solvent.



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Caption: Workflow for determining compound solubility.

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